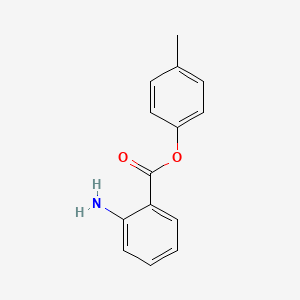

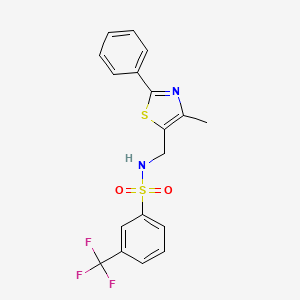

![molecular formula C27H19N3O4S B2744278 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922629-12-7](/img/structure/B2744278.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a complex organic compound. Its structure suggests that it contains a benzothiazole ring system, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a benzothiazole ring system, a dioxole ring, a phenyl ring, and a pyridine ring . These ring systems are common in many pharmaceutical compounds and contribute to their biological activity .

Aplicaciones Científicas De Investigación

Heterocyclic Compounds Synthesis

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide is involved in the synthesis of novel heterocyclic compounds. These compounds have been characterized for their spectroscopic properties and potential biological activity, particularly in antibacterial and antifungal applications (Patel & Patel, 2015).

VEGFR-2 Kinase Inhibition

This compound is associated with the synthesis of benzamide derivatives that are potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have shown efficacy in inhibiting tumor growth in lung and colon carcinoma models (Borzilleri et al., 2006).

Catalyzed Synthesis of Benzoxazoles and Benzothiazoles

The compound is also used in the catalyzed synthesis of benzoxazoles and benzothiazoles, essential for pharmaceutical and material science applications. These syntheses are noted for their high conversion rates, short reaction times, and environmentally friendly conditions (Mohammadpoor-Baltork et al., 2007).

Development of "Privileged Scaffold" in Medicinal Chemistry

The 2(3H)-benzoxazolone heterocycle, a related compound, has been recognized for its role in mimicking phenol or catechol in a metabolically stable template. This scaffold has broad therapeutic applications, ranging from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds (Poupaert et al., 2005).

Insecticidal Agent Synthesis

Another application is in the synthesis of bioactive sulfonamide thiazole derivatives that act as insecticidal agents. These compounds have been tested against the cotton leafworm, showing potent toxic effects (Soliman et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O4S/c31-26(19-7-4-10-21(12-19)34-20-8-2-1-3-9-20)30(16-18-6-5-11-28-15-18)27-29-22-13-23-24(33-17-32-23)14-25(22)35-27/h1-15H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUREHQCFSCULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC(=CC=C5)OC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

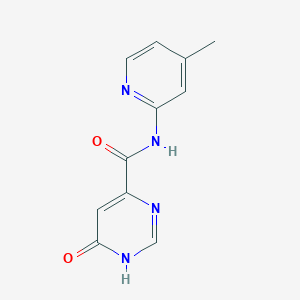

![N-[3-(diethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2744212.png)

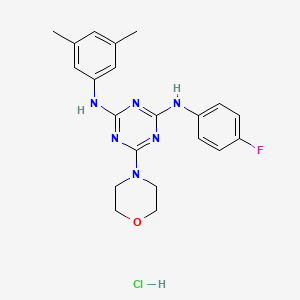

![7-Chloro-2-(pyridin-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2744214.png)

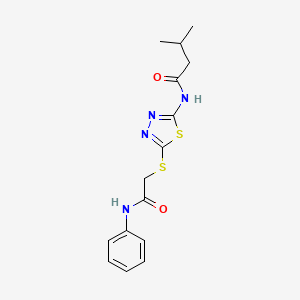

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide](/img/structure/B2744215.png)

![2-(2'-Amino-6'-ethyl-3'-(methoxycarbonyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetic acid](/img/structure/B2744216.png)

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2744217.png)